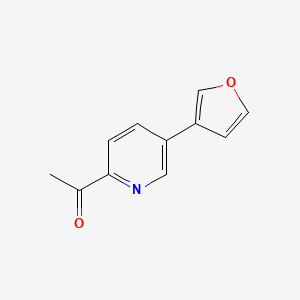

1-(5-(Furan-3-yl)pyridin-2-yl)ethanone

Description

1-(5-(Furan-3-yl)pyridin-2-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with a furan group at the 5-position and an acetyl (ethanone) group at the 2-position. The pyridine moiety contributes aromaticity and basicity, while the furan substituent introduces electron-rich properties due to its oxygen heteroatom. The acetyl group at position 2 may enhance reactivity in nucleophilic or coordination reactions, as seen in related pyridin-2-yl ethanone derivatives . This compound is of interest in medicinal and coordination chemistry due to its hybrid heterocyclic framework.

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

1-[5-(furan-3-yl)pyridin-2-yl]ethanone |

InChI |

InChI=1S/C11H9NO2/c1-8(13)11-3-2-9(6-12-11)10-4-5-14-7-10/h2-7H,1H3 |

InChI Key |

JXHLBGFMPSWLRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C2=COC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs vary in substituent type (e.g., halogens, aryl groups) and position, leading to differences in physicochemical and biological properties. Key comparisons are summarized below:

Key Differences

Substituent Effects: Electron-Withdrawing Groups (e.g., F, Br): Halogenated analogs (e.g., 1-(5-Fluoropyridin-2-yl)ethanone) exhibit increased electronegativity, improving stability against oxidation .

Biological Activity: Pyridin-2-yl ethanones with aryl substituents (e.g., 2-phenyl derivative) show promise as enzyme inhibitors or receptor antagonists due to enhanced hydrophobic interactions . Halogenated derivatives (e.g., bromo/fluoro) are often used as intermediates in drug synthesis, leveraging their reactivity in cross-coupling reactions .

Coordination Chemistry: Pyridin-2-yl ethanones, such as 1-(pyridin-2-yl)ethanone oxime, form stable complexes with transition metals (e.g., Cu²⁺), crucial for catalytic applications . The furan substituent in the target compound may alter ligand geometry and metal-binding affinity.

Safety and Handling: Chlorinated analogs (e.g., 1-(2-Chloro-5-methylpyridin-3-yl)ethanone) require stringent safety measures due to toxicity (H302: harmful if swallowed) . The furan-containing compound may pose distinct hazards, though specific data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.